molecular formula C23H18FN3O B3504149 N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504149
M. Wt: 371.4 g/mol
InChI Key: NQZHZFUKODHGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various substitutions to add the pyridinyl, fluoromethylphenyl, and carboxamide groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The quinoline group would form a bicyclic structure with a benzene ring fused to a pyridine ring. The pyridinyl and fluoromethylphenyl groups would be attached to this core structure, and the carboxamide group would likely be attached to the quinoline ring .


Chemical Reactions Analysis

As a complex organic compound, “N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide” could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the carboxamide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the fluorine atom could also affect its properties, as fluorine is highly electronegative .

Future Directions

The study of new quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of this compound, its physical and chemical properties, and any potential biological activity .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O/c1-14-5-7-21-18(10-14)19(12-22(26-21)16-4-3-9-25-13-16)23(28)27-20-8-6-17(24)11-15(20)2/h3-13H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZHZFUKODHGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)F)C)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-2-methylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.